(2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
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Overview
Description
The compound (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule. It is primarily used in the field of medicinal chemistry and biochemistry, particularly in the synthesis of nucleic acid analogs and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves multiple steps. The key steps include the protection of hydroxyl groups, formation of the phosphoramidite linkage, and the introduction of the cyanoethyl group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like diisopropylamine and tetrazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various nucleic acid analogs and modified purine derivatives, which have significant applications in medicinal chemistry.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and nucleic acid analogs.
Biology: Plays a role in the study of DNA and RNA interactions and modifications.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of specialized biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of this compound involves its interaction with nucleic acids. It can form stable complexes with DNA and RNA, thereby inhibiting their replication and transcription processes. The molecular targets include enzymes like DNA polymerase and RNA polymerase, which are crucial for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound used as a solvent and synthetic intermediate.
Volatile Organic Compounds: Various compounds with similar functional groups and reactivity.
Uniqueness
What sets (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite apart is its specific structure that allows it to interact uniquely with nucleic acids, making it highly valuable in medicinal chemistry and biochemistry research.
Properties
Molecular Formula |
C44H55N8O8P |
---|---|
Molecular Weight |
854.9 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38-,39-,42-,61?/m1/s1 |
InChI Key |
ZGDBCILCTOHNAB-NANSYJOBSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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